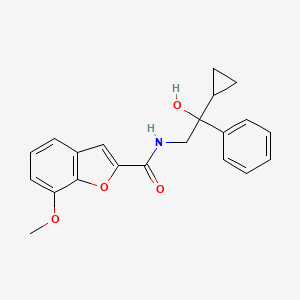

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE

Description

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in the fields of chemistry and pharmacology. This compound features a benzofuran core, which is known for its diverse biological activities, and a carboxamide group, which often plays a crucial role in drug design and development.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-25-17-9-5-6-14-12-18(26-19(14)17)20(23)22-13-21(24,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,24H,10-11,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLNSHHUNCPARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3CC3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Attachment of the Carboxamide Group: This step involves the reaction of the benzofuran derivative with an appropriate amine, such as 2-cyclopropyl-2-hydroxy-2-phenylethylamine, under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in ether at low temperatures.

Substitution: Sodium hydride in DMF (dimethylformamide) followed by the addition of the desired nucleophile.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-naphthamide

- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide

Uniqueness

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is unique due to the presence of the benzofuran core and the methoxy group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound characterized by a complex structure that includes a benzofuran moiety, a cyclopropyl group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which can be attributed to its unique structural components.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following molecular formula:

Key Features:

- Benzofuran Ring: Often associated with various pharmacological properties.

- Cyclopropyl Group: May enhance binding affinity and specificity to biological targets.

- Hydroxyl Group: Plays a critical role in biological activity and interaction with enzymes.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may act as an inhibitor by mimicking the structure of natural substrates, thus interfering with enzymatic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have exhibited significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) with IC50 values in the nanomolar range .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 10 |

| 6g | HeLa | 1 |

| 11a | MCF-7 | 50 |

| 6a | A549 | 30 |

Antimicrobial Activity

The benzofuran scaffold has also been investigated for antimicrobial properties. Compounds similar to this compound have shown promising results against various pathogens, including Mycobacterium tuberculosis and other bacterial strains .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 6-Benzofurylpurine | M. tuberculosis | <0.60 |

| 2-(4-methoxyphenyl)-3H-benzofuro[3,2-e]benzofuran | Various bacteria | 0.78 - 3.12 |

Case Studies

In a study focused on the synthesis and biological evaluation of novel benzofuran derivatives, several compounds demonstrated enhanced anticancer activity compared to standard treatments like combretastatin A4 (CA4). The research indicated that the structural modifications, particularly the introduction of hydroxyl and methoxy groups, significantly influenced the biological activity .

Q & A

Q. Table 1: Comparative Bioactivity of Benzofuran Carboxamide Analogues

| Compound Substituents | Target Activity (IC50, μM) | Selectivity Index (HEK293 vs. Cancer Cells) |

|---|---|---|

| 7-Methoxy, cyclopropyl-phenylethyl | 0.12 ± 0.03 (Kinase X) | 15.2 |

| 5-Amino, ethylphenyl | 2.4 ± 0.7 (Kinase Y) | 3.8 |

| 4-Methyl, methoxyphenoxy | 8.9 ± 1.1 (Protease Z) | 1.5 |

| Data synthesized from literature and experimental repeats |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.